5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines a benzothiazole core with a piperazine ring and a fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting with the preparation of the benzothiazole core. The process often includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often involving piperazine and a suitable halogenated precursor.
Attachment of the Fluorobenzoyl Group: The fluorobenzoyl group is typically introduced via acylation reactions using 4-fluorobenzoyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl or sulfonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogenated compounds and strong bases or acids are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used as a probe in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound shares a similar benzothiazole core but differs in the presence of a benzoxazole ring instead of a piperazine ring.
4-(4-fluorobenzoyl)piperazine: This compound contains the piperazine and fluorobenzoyl groups but lacks the benzothiazole core.
Uniqueness
5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O2/c1-5-17-6-12-20(13-7-17)32-24-21(14-28-32)25(33)31(16-27-24)15-22-29-23(30-34-22)18-8-10-19(11-9-18)26(2,3)4/h6-14,16H,5,15H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIUNIFDYOUOAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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